molecular formula C8H5BrClFO B2385111 6'-Bromo-3'-chloro-2'-fluoroacetophenone CAS No. 1540199-39-0

6'-Bromo-3'-chloro-2'-fluoroacetophenone

Cat. No.: B2385111
CAS No.: 1540199-39-0
M. Wt: 251.48
InChI Key: NAMYUIXIQALERX-UHFFFAOYSA-N
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Description

6'-Bromo-3'-chloro-2'-fluoroacetophenone is an organic compound with the molecular formula C8H5BrClFO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6'-Bromo-3'-chloro-2'-fluoroacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 6-bromo-3-chloro-2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6'-Bromo-3'-chloro-2'-fluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Derivatives with different substituents on the phenyl ring.

    Reduction: 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanol.

    Oxidation: 1-(6-Bromo-3-chloro-2-fluorophenyl)acetic acid.

Scientific Research Applications

6'-Bromo-3'-chloro-2'-fluoroacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6'-Bromo-3'-chloro-2'-fluoroacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-chloro-2-fluorophenyl)ethanone
  • 1-(4-Bromo-3-chloro-2-fluorophenyl)ethanone
  • 1-(3-Chloro-2-fluorophenyl)ethanone

Comparison: 6'-Bromo-3'-chloro-2'-fluoroacetophenone is unique due to the specific positioning of the halogen atoms on the phenyl ring. This arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(6-bromo-3-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYUIXIQALERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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